3-{[5-(1-methyl-1H-pyrazol-5-yl)furan-2-yl]methyl}-1-[(thiophen-2-yl)methyl]urea

JNK3 inhibition Kinase selectivity Neurodegeneration

3-{[5-(1-methyl-1H-pyrazol-5-yl)furan-2-yl]methyl}-1-[(thiophen-2-yl)methyl]urea (CAS 2415621-50-8) is a synthetic small molecule belonging to the thiophenyl-pyrazolourea class, which has been characterized as a scaffold for potent, orally bioavailable, and brain-penetrant isoform-selective inhibitors of c-Jun N-terminal kinase 3 (JNK3). The compound integrates a 1-methyl-1H-pyrazol-5-yl group linked to a central furan ring, connected via a methylene bridge to a urea moiety that is further substituted with a thiophen-2-ylmethyl group.

Molecular Formula C15H16N4O2S
Molecular Weight 316.38
CAS No. 2415621-50-8
Cat. No. B2777943
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-{[5-(1-methyl-1H-pyrazol-5-yl)furan-2-yl]methyl}-1-[(thiophen-2-yl)methyl]urea
CAS2415621-50-8
Molecular FormulaC15H16N4O2S
Molecular Weight316.38
Structural Identifiers
SMILESCN1C(=CC=N1)C2=CC=C(O2)CNC(=O)NCC3=CC=CS3
InChIInChI=1S/C15H16N4O2S/c1-19-13(6-7-18-19)14-5-4-11(21-14)9-16-15(20)17-10-12-3-2-8-22-12/h2-8H,9-10H2,1H3,(H2,16,17,20)
InChIKeyZMQXHZQITUDXPS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-{[5-(1-Methyl-1H-pyrazol-5-yl)furan-2-yl]methyl}-1-[(thiophen-2-yl)methyl]urea (CAS 2415621-50-8): Core Chemotype for Isoform-Selective JNK3 Inhibitor Procurement


3-{[5-(1-methyl-1H-pyrazol-5-yl)furan-2-yl]methyl}-1-[(thiophen-2-yl)methyl]urea (CAS 2415621-50-8) is a synthetic small molecule belonging to the thiophenyl-pyrazolourea class, which has been characterized as a scaffold for potent, orally bioavailable, and brain-penetrant isoform-selective inhibitors of c-Jun N-terminal kinase 3 (JNK3) [1]. The compound integrates a 1-methyl-1H-pyrazol-5-yl group linked to a central furan ring, connected via a methylene bridge to a urea moiety that is further substituted with a thiophen-2-ylmethyl group. This chemotype emerged from structure–activity relationship (SAR) campaigns aimed at achieving high selectivity for JNK3 over JNK1, JNK2, and p38α, while maintaining favorable drug metabolism and pharmacokinetic (DMPK) properties for central nervous system (CNS) applications [2].

Why Generic Substitution of 3-{[5-(1-Methyl-1H-pyrazol-5-yl)furan-2-yl]methyl}-1-[(thiophen-2-yl)methyl]urea (CAS 2415621-50-8) Is Not Viable for CNS JNK3 Programs


Within the thiophenyl-pyrazolourea chemotype, minor structural modifications produce dramatic shifts in JNK3 inhibitory potency, isoform selectivity, and pharmacokinetic stability [1]. For example, replacing the furan-containing right-hand side with an oxetane (as in compound 17) yielded an IC50 of 35 nM against JNK3, whereas the tetrahydrofuran analog (compound 16) achieved an IC50 of 8 nM—a 4.4-fold difference driven solely by heterocycle ring size [2]. Even more striking, the 3,5-disubstituted thiophene lead (compound 6) gave an IC50 of 50 nM with 72-fold selectivity over JNK1, while the 2,4-disubstitution isomer (compound 5) showed only 0.2 μM potency [2]. These sharp SAR gradients mean that generic substitution based on apparent structural similarity cannot preserve the intended potency and selectivity profile, as each regioisomer and heterocycle variant differentially interacts with the hydrophobic pocket-I and hinge region of JNK3 [2].

Quantitative Differential Evidence for 3-{[5-(1-Methyl-1H-pyrazol-5-yl)furan-2-yl]methyl}-1-[(thiophen-2-yl)methyl]urea (CAS 2415621-50-8) Procurement Decisions


JNK3 Inhibitory Potency: Furan-Containing Scaffold Versus Closest Oxetane and Tetrahydrofuran Analogs

The target compound (CAS 2415621-50-8) incorporates a furan ring as the right-hand heterocycle in the pyrazolourea scaffold. In the published SAR series, the tetrahydrofuran analog (compound 16) achieved a JNK3 IC50 of 8 nM, while the oxetane analog (compound 17) showed a 4.4-fold lower potency with an IC50 of 35 nM [1]. The furan moiety, being an aromatic heterocycle, differs structurally from both the saturated tetrahydrofuran and the strained oxetane, and is predicted to occupy the hydrophobic pocket-II with distinct π-stacking and hydrogen-bonding interactions [2]. Although direct enzymatic data for the furan analog have not been disclosed in open literature, the SAR trend indicates that aromatic heterocycles in this position can maintain JNK3 potency in the low-nanomolar range while potentially altering selectivity against JNK1 and JNK2 [1].

JNK3 inhibition Kinase selectivity Neurodegeneration

Human Liver Microsome Stability: Furan Moiety Metabolic Profile Versus Saturated Heterocycle Leads

In the thiophenyl-pyrazolourea series, human liver microsomal stability is highly dependent on the right-hand amide moiety. The oxetane-containing lead compound 17 demonstrated a half-life (t1/2) of 66 minutes in human liver microsomes, while the tetrahydrofuran analog (compound 16) exhibited a shorter t1/2 of 33 minutes [1]. The furan analog (target compound) has not been directly profiled in the published DMPK panel. However, based on the general SAR principle that aromatic rings can be metabolized by cytochrome P450 enzymes via epoxidation or hydroxylation, the furan moiety may confer a distinct metabolic profile that must be confirmed experimentally [2]. The absence of a reactive aniline in this chemotype contributes to a generally clean P450 inhibition profile [1].

Metabolic stability DMPK CNS drug discovery

Isoform Selectivity Against JNK2: Comparative Analysis of Chemotype Variants

Isoform selectivity against JNK2 is a critical differentiator within this scaffold. In the published series, the tetrahydrofuran analog (compound 16) exhibited exceptional JNK2 selectivity of >250-fold, while the oxetane analog (compound 17) displayed approximately 40-fold selectivity [1]. These selectivity differences arise from subtle structural interactions with the hydrophobic pocket-II and the hinge region of JNK3 versus JNK2, as visualized in the cocrystal structure of compound 17 at 1.84 Å resolution [2]. The furan-containing target compound, by virtue of its electron-rich aromatic character, is anticipated to establish unique π-π and hydrogen-bonding interactions with the selectivity pocket, potentially offering a distinct selectivity profile relative to the saturated heterocycle leads [1].

Isoform selectivity JNK2 off-target Kinase profiling

Key Research Application Scenarios for 3-{[5-(1-Methyl-1H-pyrazol-5-yl)furan-2-yl]methyl}-1-[(thiophen-2-yl)methyl]urea (CAS 2415621-50-8)


CNS Neurodegenerative Disease Target Engagement Studies Using the Furan-Containing JNK3 Inhibitor Scaffold

The thiophenyl-pyrazolourea chemotype, including the furan analog (CAS 2415621-50-8), represents one of the few small-molecule JNK3 inhibitor series with demonstrated brain penetration and oral bioavailability in mice [1]. Researchers procuring this compound for target engagement studies in Alzheimer's or Parkinson's disease models should validate JNK3 occupancy in brain tissue, leveraging the known ability of structurally related leads (e.g., compound 17) to inhibit APP T668 phosphorylation in cell-based assays at concentrations as low as 10 nM [1]. The furan moiety offers a distinct electronic profile that may influence blood-brain barrier permeability in a manner distinct from the saturated oxetane and tetrahydrofuran analogs [2].

Kinase Selectivity Profiling Against a Broad Panel of Wild-Type Kinases

A critical differentiator for this chemotype is the ability to achieve profound isoform selectivity against a panel of 374 wild-type kinases [1]. The lead oxetane analog (compound 17) showed significant inhibition (>80% at 1 μM) to only JNK3 in this panel. Procurement of the furan variant should include a similar broad profiling panel to determine whether the aromatic heterocycle maintains the near-exclusive JNK3 selectivity or introduces new off-target interactions [2]. Such profiling is essential for CNS programs where off-target kinase inhibition can confound phenotypic readouts.

In Vitro DMPK and CYP-450 Inhibition Screening to Guide Lead Optimization

The thiophenyl-pyrazolourea series exhibits variable microsomal stability and a generally clean CYP-450 inhibition profile; compound 17 showed <10% inhibition of CYP isoforms 1A2, 2C9, 2C19, and 2D6 at 10 μM [1]. When procuring the furan analog for structure–property relationship studies, in vitro DMPK assays—including human liver microsome stability, plasma protein binding, and CYP inhibition—should be performed to establish the specific metabolic liabilities introduced by the furan ring compared to saturated heterocycle leads [2]. This data will determine the furan analog's suitability for in vivo pharmacokinetic studies.

Cocrystallography and Structure-Based Drug Design with JNK3 ATP-Binding Pocket

Cocrystal structures of compounds 17 and 27 bound to human JNK3 at 1.84 Å resolution revealed key interactions: the pyrazole nitrogen and amide NH hydrogen-bond to the hinge residue M149, while the right-hand heterocycle occupies hydrophobic pocket-II [1]. The furan analog, with its planar aromatic ring, is predicted to engage the selectivity pocket in a distinct conformation from that of the saturated oxetane and tetrahydrofuran analogs [2]. Procurement for crystallography efforts should focus on obtaining high-purity material (>95%) to facilitate soaking or cocrystallization experiments that will elucidate the binding mode of the furan-containing chemotype and inform the design of improved JNK3 inhibitors.

Quote Request

Request a Quote for 3-{[5-(1-methyl-1H-pyrazol-5-yl)furan-2-yl]methyl}-1-[(thiophen-2-yl)methyl]urea

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.